molecular formula C16H18N4O2 B196680 Piribedil D8

Piribedil D8

Cat. No.: B196680
M. Wt: 306.39 g/mol
InChI Key: OQDPVLVUJFGPGQ-COMRDEPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Piribedil D8 primarily targets the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including motor control, reward, and cognition.

Mode of Action

This compound acts as a non-ergot partial dopamine D2/D3-selective agonist . This means it binds to and activates the D2 and D3 dopamine receptors, mimicking the action of dopamine. Additionally, this compound also blocks alpha2-adrenoreceptors , which can enhance the release of dopamine, further contributing to its dopaminergic effects.

Biochemical Pathways

The activation of D2 and D3 receptors by this compound stimulates the cerebral dopaminergic pathways . This leads to an increase in dopaminergic transmission, which can help alleviate symptoms in conditions like Parkinson’s disease where there is a deficiency of dopamine.

Pharmacokinetics

This compound is characterized by its low oral bioavailability due to extensive first-pass metabolism . It is rapidly absorbed, with peak concentrations reached about one hour after administration . The compound undergoes extensive liver metabolism, primarily through demethylation, p-hydroxylation, and N-oxidation, resulting in several metabolites . The elimination half-life of this compound is approximately 20 hours , and it is excreted mainly via the kidneys (68%) and bile duct (25%) .

Result of Action

The activation of dopamine receptors by this compound leads to an improvement in parkinsonian motor symptoms . It has been shown to be superior to placebo in improving motor disability in early Parkinson’s disease patients . Moreover, it may also improve non-motor symptoms, such as apathy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ET-495 D8 involves the incorporation of deuterium atoms into the Piribedil molecule. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule .

Industrial Production Methods

Industrial production of ET-495 D8 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

ET-495 D8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ET-495 D8 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

ET-495 D8 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, particularly Parkinson’s disease.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ET-495 D8 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This labeling also helps in tracing the compound’s fate in biological systems, making it a valuable tool in scientific research .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPVLVUJFGPGQ-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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